6-Fluorohexyl thiocyanate

Description

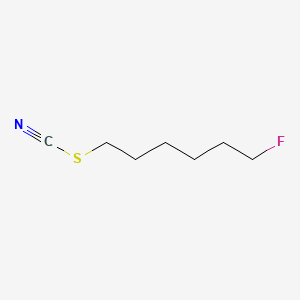

Structure

3D Structure

Properties

CAS No. |

408-28-6 |

|---|---|

Molecular Formula |

C7H12FNS |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

6-fluorohexyl thiocyanate |

InChI |

InChI=1S/C7H12FNS/c8-5-3-1-2-4-6-10-7-9/h1-6H2 |

InChI Key |

IQVNZWORTXPRJG-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCSC#N)CCF |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 6 Fluorohexyl Thiocyanate

Reactivity of the Thiocyanate (B1210189) Functional Group

The thiocyanate group (-SCN) is an ambidentate nucleophile, meaning it can react at either the sulfur or the nitrogen atom, leading to a variety of products. Its reactivity is influenced by factors such as the nature of the electrophile, solvent, and reaction conditions.

The thiocyanate moiety in 6-fluorohexyl thiocyanate is susceptible to both nucleophilic and electrophilic attack. Nucleophilic substitution reactions can occur at the carbon atom of the thiocyanate group, although this is less common. More frequently, the sulfur or nitrogen atoms act as nucleophiles.

Electrophilic transformations at the thiocyanate center are also possible. For instance, oxidation of the sulfur atom can lead to the formation of corresponding sulfonyl compounds. The electron-withdrawing nature of the terminal fluorine atom on the hexyl chain can influence the electron density on the thiocyanate group, thereby modulating its reactivity in these transformations. nih.govnih.gov

Data on the specific nucleophilic and electrophilic transformations of this compound is not extensively available in the reviewed literature. However, the following table provides examples of general reactivity for alkyl thiocyanates.

| Transformation Type | Reagent/Conditions | Product Type |

| Reduction | Strong reducing agents (e.g., LiAlH4) | Thiol (6-fluorohexane-1-thiol) |

| Oxidation | Oxidizing agents (e.g., H2O2, peroxy acids) | Sulfonic acid or related derivatives |

| Hydrolysis (Acidic) | H3O+ | Thiol, Carbonic acid derivatives |

| Hydrolysis (Basic) | OH- | Thiolate, Cyanate ion |

Alkyl thiocyanates can undergo isomerization to the more thermodynamically stable isothiocyanates (-NCS). This transformation can be promoted by heat or by certain catalysts. In the case of this compound, this would result in the formation of 6-fluorohexyl isothiocyanate. This isomerization is a significant reaction pathway, as the resulting isothiocyanate exhibits different chemical reactivity, being more susceptible to nucleophilic attack at the central carbon atom. The mechanism often involves a tight ion pair or a concerted rearrangement. While specific studies on this compound isomerization are not detailed in the available literature, this transformation is a known characteristic of alkyl thiocyanates. researchgate.net

Reactions Involving the Fluorinated Hexyl Chain

The presence of a terminal fluorine atom on the hexyl chain imparts unique properties to the molecule, affecting its reactivity and stability.

The terminal fluorine atom is a strong electron-withdrawing group. This has several consequences for the reactivity of the 6-fluorohexyl chain:

Increased C-H Bond Strength: The inductive effect of the fluorine atom strengthens the C-H bonds along the alkyl chain, particularly those closer to the fluorine atom. This makes the chain less susceptible to radical abstraction or oxidation compared to a non-fluorinated hexyl chain.

Altered Acidity: The acidity of the C-H bonds, especially at the carbon adjacent to the fluorine (C-6), is increased. However, the C-F bond itself is extremely strong and generally unreactive. quora.com

Influence on Substitution Reactions: The electron-withdrawing nature of the fluorine can decelerate SN2 reactions at other positions on the chain if the transition state develops significant positive charge. researchgate.net Conversely, it can stabilize anionic intermediates.

The following table summarizes the general effects of terminal fluorination on an alkyl chain.

| Property | Effect of Terminal Fluorine | Rationale |

| Lipophilicity | Generally increases | Increased hydrophobic surface area. nih.gov |

| Polarity | Increases molecular dipole moment | High electronegativity of fluorine. nih.gov |

| C-F Bond Reactivity | Low | High bond dissociation energy. quora.com |

| Stability to Oxidation | Increased | Stronger C-H bonds due to inductive effect. |

While the C-F bond is typically inert, other positions on the 6-fluorohexyl backbone could potentially undergo selective functionalization, although this is challenging due to the general lack of reactivity of saturated alkyl chains. youtube.com Synthetic strategies would likely involve the introduction of other functional groups during the synthesis of the fluorohexyl chain, prior to the introduction of the thiocyanate group. For instance, starting from a precursor with multiple functional groups would allow for selective transformations. The synthesis of related compounds like 6-fluorohexyl methyl ether from 6-fluorohexyl bromide indicates that the fluorohexyl moiety can be retained during nucleophilic substitution reactions. cdnsciencepub.com This suggests that the C-F bond is stable under these conditions, allowing for transformations at other sites if they are present.

Computational and Theoretical Investigations of 6 Fluorohexyl Thiocyanate

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule (its ground state geometry) and understanding the distribution and energy of its electrons.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. scirp.org It offers a balance between accuracy and computational cost, making it suitable for determining optimized geometries, vibrational frequencies, and various electronic properties. nih.gov For 6-fluorohexyl thiocyanate (B1210189), DFT calculations would be employed to predict key structural parameters and electronic characteristics.

A typical DFT study, for instance using the B3LYP functional with a suitable basis set like 6-31G(d), can predict the bond lengths and angles of the molecule's lowest energy conformation. researchgate.net The nearly linear thiocyanate group is characterized by specific bond lengths for its C-S and C-N bonds. rsc.org The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an estimate of the molecule's electronic excitation energy and chemical stability. researchgate.net

Table 1: Predicted Ground State Properties of 6-Fluorohexyl Thiocyanate via DFT

This table presents hypothetical, yet representative, data for this compound based on typical values found for similar functional groups in computational studies.

| Property | Predicted Value | Description |

| Geometric Parameters | ||

| C-F Bond Length | ~1.39 Å | The length of the covalent bond between carbon and fluorine. |

| C-S Bond Length | ~1.63 Å | The length of the carbon-sulfur bond in the thiocyanate group. rsc.org |

| C≡N Bond Length | ~1.15 Å | The length of the carbon-nitrogen triple bond in the thiocyanate group. rsc.org |

| F-C-C Bond Angle | ~109.5° | The tetrahedral angle of the carbon attached to fluorine. |

| C-S-C Bond Angle | ~98.0° | The angle around the sulfur atom. |

| Electronic Properties | ||

| HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |

| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | An indicator of chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | ~3.5 D | A measure of the overall polarity of the molecule. |

For situations demanding higher accuracy, advanced ab initio methods are utilized. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles of quantum mechanics without the empirical parameters found in some DFT functionals. researchgate.netresearchgate.net While computationally more intensive, they can provide benchmark-quality data for properties like ionization potential, electron affinity, and interaction energies. researchgate.net

Comparing results from different levels of theory is a common practice to validate findings. For instance, while DFT might provide a good initial geometry, a more accurate single-point energy calculation could be performed using a method like CCSD(T) to refine electronic properties. These high-accuracy methods are particularly important when studying subtle non-covalent interactions that may not be fully captured by standard DFT functionals. researchgate.net

Table 2: Comparison of Hypothetical Property Predictions

This table illustrates the kind of comparative data generated from different computational methods for a molecule like this compound.

| Property | DFT (B3LYP/6-31G(d)) | Ab Initio (MP2/aug-cc-pVTZ) |

| Interaction Energy (dimer) | -4.8 kcal/mol | -5.5 kcal/mol |

| Ionization Potential | 8.2 eV | 8.9 eV |

| Electron Affinity | 0.3 eV | 0.1 eV |

Simulation of Intermolecular Interactions and Conformational Landscapes

The flexible six-carbon chain of this compound allows it to adopt numerous spatial arrangements, or conformations. Understanding these conformations and the interactions that stabilize them is key to predicting the molecule's behavior in different environments.

Non-covalent interactions are critical in determining the three-dimensional structure of molecules. encyclopedia.pub Halogen bonding is a specific type of non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile like oxygen, nitrogen, or sulfur. encyclopedia.pubmdpi.com In the case of this compound, both the fluorine atom and the thiocyanate group can participate in such interactions.

The sulfur atom of the thiocyanate group is known to act as a halogen bond acceptor, readily interacting with halogen-bond donors. rsc.orgrsc.org While fluorine is the least polarizable halogen, it can still participate in meaningful non-covalent interactions, particularly when bonded to carbon. chemrxiv.org Computational analysis can uncover potential intramolecular non-covalent interactions, such as an S···F contact, which could stabilize certain folded conformations of the hexyl chain. Studies on related organofluorine compounds have shown that intramolecular S···F and S···O interactions can be stabilizing and play a role in dictating torsional conformation. rsc.org The analysis of these weak interactions often involves methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) theory. beilstein-journals.org

Table 3: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bonding | C-F | S (of another molecule) | Influences crystal packing and intermolecular association. |

| Hydrogen Bonding | C-H | F, N, S | Weak interactions contributing to overall conformational stability. |

| Dipole-Dipole | S-C≡N, C-F | S-C≡N, C-F | Governs alignment of molecules in condensed phases. |

| Intramolecular S···F | C-F | S (same molecule) | May stabilize specific folded conformations of the alkyl chain. rsc.org |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a "virtual molecular microscope" to visualize molecular behavior and conformational changes. nih.gov

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. biorxiv.org A simulation would typically start with an optimized structure (often from DFT) which is then placed in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent). The simulation then tracks the trajectory of every atom over a period ranging from nanoseconds to microseconds. dovepress.com

The results can reveal the most populated conformations, the pathways for transitioning between them, and the influence of the solvent on this dynamic behavior. For example, in a polar solvent, the molecule might adopt conformations that maximize the exposure of its polar ends (fluoro and thiocyanate groups) to the solvent, while in a non-polar solvent, it might favor more compact, folded structures. This information is crucial for understanding how the molecule will behave in realistic chemical systems. mdpi.com

Table 4: Typical Setup for an MD Simulation of this compound

| Parameter | Example Specification | Purpose |

| Force Field | AMBER, CHARMM | A set of parameters that defines the potential energy of the system's particles. mdpi.comnih.gov |

| Solvent Model | TIP3P (for water) | An explicit representation of solvent molecules to study their effects. dovepress.com |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant, mimicking laboratory conditions. mdpi.com |

| Simulation Time | 100 ns - 1 µs | The duration of the simulation, which needs to be long enough to sample relevant conformational changes. dovepress.com |

| Temperature | 298 K (25 °C) | The target temperature for the simulation. nih.gov |

Advanced Research Applications of 6 Fluorohexyl Thiocyanate

Applications in Preclinical Molecular Imaging Probe Development

Preclinical molecular imaging is a critical tool in biomedical research, enabling the non-invasive visualization and quantification of biological processes at the molecular level in living organisms. tums.ac.ir Techniques like Positron Emission Tomography (PET) utilize radiolabeled probes to track disease progression and evaluate new therapies. tums.ac.irrsc.org The 6-fluorohexyl moiety is of significant interest in this area for the development of fluorine-18 (B77423) (¹⁸F) labeled PET tracers. rsc.org

While 6-fluorohexyl thiocyanate (B1210189) itself is not directly the imaging agent, its structural motifs are integral to the design of ¹⁸F-labeled PET probes. The research focus is on creating analogues where the stable fluorine is replaced by the positron-emitting isotope ¹⁸F. A key precursor strategy involves using molecules like [¹⁸F]fluorohexyl tosylate, which can be synthesized and then coupled to a target molecule. rsc.org

A prominent example is the synthesis of the [¹⁸F]-labeled (6-fluorohexyl)triphenylphosphonium cation, a potential agent for myocardial imaging. nih.gov This lipophilic cation is designed to accumulate in mitochondria, acting as a "voltage sensor" to probe mitochondrial function, which is often implicated in heart disease. nih.gov The synthesis of its radiolabeled version, (6-[¹⁸F]fluorohexyl)triphenylphosphonium salt, is achieved through a two-step nucleophilic substitution. This process starts with a precursor, hexane-1,6-diyl bis(4-methylbenzenesulfonate), which reacts with no-carrier-added [¹⁸F]fluoride. nih.gov

The reaction conditions for such radiolabeling are carefully controlled, often requiring high temperatures and the presence of a base and a phase-transfer catalyst like Kryptofix 2.2.2. nih.gov The synthesis of the final radiolabeled phosphonium (B103445) salt yielded promising results for preclinical research. nih.gov

| Radiolabeling Synthesis Data | |

| Parameter | Value |

| Radiochemical Yield | 15-20% (decay-corrected) nih.gov |

| Radiochemical Purity | >98% (by analytical HPLC) nih.gov |

| Specific Activity | >6.10-6.47 TBq/μmol nih.gov |

Following successful synthesis, the performance of these radiolabeled probes is evaluated in biological systems. For the (6-[¹⁸F]fluorohexyl)triphenylphosphonium cation, in vitro cellular uptake assays were performed using cardiomyocytes. nih.gov These experiments demonstrated that the compound is preferentially taken up by these heart muscle cells. nih.gov

Subsequent ex vivo biodistribution studies and in vivo micro-PET imaging were conducted in mice and rats. nih.gov The results from these animal models were highly encouraging, showing a distinct and preferential accumulation of the radiotracer in the myocardium (heart muscle). nih.gov This targeted accumulation is a critical characteristic for a successful imaging agent. These findings strongly suggest that phosphonium salt derivatives incorporating the 6-fluorohexyl scaffold are promising candidates for developing new PET probes for cardiac imaging. nih.gov

Utilization as a Synthetic Building Block in Complex Molecule Construction

The dual functionality of 6-fluorohexyl thiocyanate—a stable fluoroalkyl chain and a reactive thiocyanate group—makes it a versatile building block in organic synthesis. sigmaaldrich.com Fluorinated and heterocyclic scaffolds are of immense importance in medicinal chemistry, often found in pharmacologically active compounds. sigmaaldrich.comopenaccessjournals.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern drug discovery. openaccessjournals.com The synthesis of novel heterocyclic structures is a primary focus for organic chemists. The thiocyanate group (-SCN) in this compound is a versatile functional handle that can be used to construct various heterocyclic rings, such as thiazoles or thiadiazoles, through cyclization reactions with appropriate reaction partners.

The 6-fluorohexyl chain attached to the heterocyclic core provides a lipophilic and metabolically stable tail. The presence of fluorine can significantly influence a molecule's properties, including its binding affinity, membrane permeability, and metabolic profile. While specific examples detailing the direct integration of this compound into heterocycles are not prominently documented in the provided sources, the principles of organic synthesis support its utility. For instance, synthetic strategies used to create fused heterocyclic systems, such as the reaction of 3-formylchromones with various bifunctional nucleophiles, demonstrate how complex scaffolds are built from functionalized precursors. eurjchem.com The this compound moiety could be employed in similar strategies to generate novel fluorinated heterocyclic compounds for pharmacological screening.

The creation of diverse molecular scaffolds is essential for exploring new chemical space in drug discovery. rsc.org this compound serves as an excellent starting material for creating more complex functionalized molecules. The thiocyanate group can be readily transformed into other important sulfur-containing functional groups, including:

Thiols (-SH): via reduction.

Sulfides (-SR): via reaction with organometallic reagents.

Disulfides (-S-S-): via controlled oxidation or reaction conditions.

This chemical flexibility allows for the introduction of the 6-fluorohexyl group onto a wide variety of molecular backbones. The incorporation of a fluoroalkyl chain is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. A patent for certain antibacterial compounds lists "6-fluorohexyl" as a possible alkyl substituent, underscoring its relevance in the design of potential therapeutics. googleapis.com The ability to use this compound to build novel, functionalized organic scaffolds makes it a valuable tool for researchers in medicinal chemistry. rsc.org

Exploration in Materials Science Research

The application of functionalized organic molecules extends into materials science, where specific molecular features can impart desired physical or chemical properties to a material. The thiocyanate group is a known functional group in this field. For example, oligothiophenes, which are conjugated polymers studied for their electronic properties, have been functionalized with terminal thiocyanate groups. electronicsandbooks.com

In this context, this compound could be used as a reagent to introduce a fluoroalkyl tail onto a polymer or material surface. The introduction of fluorine can dramatically alter surface properties, such as hydrophobicity and oleophobicity (lipophobicity). This could be relevant for creating specialized coatings, functionalized membranes, or components for electronic devices. While extensive research specifically detailing the use of this compound in materials science is not widely available in the provided results, the known utility of both thiocyanates and fluoroalkyl groups in this field points to its potential for future applications. electronicsandbooks.com

Investigation as a Component in the Development of Novel Fluorinated Polymers or Monomers

The incorporation of fluorine into polymers is a well-established strategy to impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and low surface energy. mdpi.comazom.com While direct polymerization of this compound is not a widely documented conventional method, its structure suggests potential as a monomer or a precursor to a monomer in the synthesis of novel fluorinated polymers.

Furthermore, the radical reactivity of alkyl thiocyanates has been explored, suggesting that the thiocyanate group could act as a transfer agent in radical polymerization processes. nih.gov This could allow for the controlled incorporation of the 6-fluorohexyl group into various polymer backbones. A recent study demonstrated the successful use of a fluorinated alkyl-thiocyanate in chemo-divergent reactions to form different heterocyclic products, highlighting the versatile reactivity of such compounds. nih.gov

The synthesis of fluoropolymers is a critical area of materials science, with applications ranging from high-performance coatings to advanced electronics. arkema.comacademie-sciences.fr The development of new monomers is essential for creating fluoropolymers with tailored properties. academie-sciences.fr this compound represents a potential building block in this field, offering a combination of a flexible spacer and a fluorinated tail.

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Pathway | Reactive Group | Potential Co-monomers | Resulting Polymer Type |

| Isomerization to Isothiocyanate | -NCS | Diols, Diamines | Polyurethanes, Polyureas |

| Radical Polymerization | -SCN (as transfer agent) | Vinyl monomers | Various vinyl polymers |

| Click Chemistry | -SCN (after conversion to thiol) | Alkynes, Alkenes | Thioether-linked polymers |

Potential Applications in the Design of Specialized Surfactants or Functional Materials

Fluorinated surfactants are known for their exceptional ability to lower surface tension and their stability in harsh chemical environments. 20.210.105wiley.com These properties stem from the oleophobic and hydrophobic nature of the fluorinated alkyl chain. The structure of this compound, with its distinct polar (thiocyanate) and non-polar (fluorohexyl) regions, suggests its potential as a precursor for novel surfactants.

The thiocyanate group can be chemically modified to introduce a variety of hydrophilic head groups. For instance, hydrolysis of the thiocyanate can lead to the formation of a thiol, which can then be further functionalized. Alternatively, the thiocyanate group itself can act as a polar head group, although its hydrophilicity is moderate. The synthesis of fluorinated surfactants often involves the combination of a fluorinated tail with a suitable hydrophilic head group. acs.orgsioc-journal.cn

The introduction of a fluorohexyl group into surfactant molecules can lead to materials with unique interfacial properties. researchgate.net Research on glucose-based fluorinated surfactants has shown that varying the length and fluorine content of the alkyl chain significantly impacts their solubility and micelle formation. acs.org While direct studies on surfactants derived from this compound are not prominent, the principles established in the broader field of fluorinated surfactants suggest its potential utility. For example, short-chain polyfluoroalkyl substances are used in a variety of applications, including as surfactants in fire-fighting foams and for metal plating. mst.dk

Table 2: Comparison of Fluorinated Surfactant Precursors

| Precursor | Fluorinated Chain | Reactive Group | Potential Head Group |

| This compound | Fluorohexyl | -SCN | Thiol, Carboxylate, etc. |

| Perfluoroalkyl Iodide | Perfluoroalkyl | -I | Various via substitution |

| Fluorotelomer Alcohol | Fluorotelomer | -OH | Ester, Ether linked |

Contribution to Interfacial Engineering in Advanced Material Systems (e.g., Perovskite Solar Cells) via Fluorohexyl Derivatives

In the field of photovoltaics, particularly perovskite solar cells (PSCs), interfacial engineering is a critical strategy for enhancing device efficiency and stability. magtech.com.cnnih.gov The interfaces between the perovskite active layer and the charge transport layers are often sites of defects and energy level misalignment, which can impede charge extraction and lead to performance degradation.

The use of organic molecules to modify these interfaces has shown great promise. Fluorohexyl derivatives, in particular, have been investigated for their ability to passivate defects and improve the hydrophobicity of the perovskite surface, thereby enhancing moisture resistance. While research has not explicitly detailed the use of this compound, studies on related compounds highlight the benefits of the fluorohexyl group.

The thiocyanate group has also been employed in the modification of perovskite interfaces. Guanidine thiocyanate has been used as a passivating agent in lead-free PSCs, where the thiocyanate anion interacts with the perovskite surface to reduce defects. acs.orgresearchgate.net This suggests that a molecule combining a fluorohexyl chain and a thiocyanate group could offer a dual-functional approach to interfacial modification. The fluorohexyl tail would provide a hydrophobic barrier, while the thiocyanate head group could passivate surface defects. The modification of interfaces in PSCs with organic molecules can lead to improved energy level alignment and enhanced charge extraction. acs.org

Table 3: Interfacial Modifiers in Perovskite Solar Cells

| Modifier Type | Functional Group | Proposed Role |

| Fluoroalkylamines | -NH2, -CFx | Surface passivation, hydrophobicity |

| Alkylammonium Halides | -NH3+X- | Defect passivation, dimensional tuning |

| Organic Thiocyanates | -SCN | Defect passivation, charge transfer |

Analytical Methodologies for 6 Fluorohexyl Thiocyanate Characterization

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, FT-IR, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of 6-fluorohexyl thiocyanate (B1210189). High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide complementary information to build a complete picture of the molecule's architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For 6-fluorohexyl thiocyanate, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methylene (B1212753) groups of the hexyl chain. The chemical shifts of these protons are influenced by their proximity to the electronegative fluorine atom and the thiocyanate group. The terminal methylene group adjacent to the fluorine atom would appear as a triplet of triplets due to coupling with both the fluorine atom and the adjacent methylene protons. The methylene group attached to the thiocyanate group would also exhibit a characteristic triplet. The remaining methylene groups in the chain would show complex multiplets in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each of the seven carbon atoms in this compound is expected to give a unique signal. The carbon of the thiocyanate group (SCN) has a characteristic chemical shift in the range of 110-120 ppm. The carbon atom bonded to the fluorine atom will show a large one-bond C-F coupling constant, which is a definitive indicator of its presence. The other carbon signals will appear at chemical shifts typical for an aliphatic chain, with subtle differences due to the influence of the terminal functional groups.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the direct detection of the fluorine atom. The spectrum of this compound would show a single signal, likely a triplet, due to coupling with the adjacent methylene protons. The chemical shift of this signal would be characteristic of a primary fluoroalkane.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|---|

| ¹H | F-CH₂- | ~4.5 | tt | J(H,F) ≈ 47, J(H,H) ≈ 6 |

| ¹H | -CH₂-SCN | ~3.0 | t | J(H,H) ≈ 7 |

| ¹H | Internal -CH₂- | 1.4 - 1.9 | m | - |

| ¹³C | -SCN | ~112 | s | - |

| ¹³C | F-CH₂- | ~84 | t | J(C,F) ≈ 165 |

| ¹³C | -CH₂-SCN | ~33 | s | - |

| ¹³C | Internal -CH₂- | 25 - 30 | s | - |

| ¹⁹F | F-CH₂- | ~ -218 | t | J(F,H) ≈ 47 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these is the sharp and intense band corresponding to the C≡N triple bond stretch of the thiocyanate group, which typically appears in the region of 2140-2160 cm⁻¹. The C-F single bond stretch will give rise to a strong absorption band in the fingerprint region, usually between 1000 and 1100 cm⁻¹. Additionally, the spectrum will show C-H stretching vibrations for the methylene groups around 2850-2960 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -SCN | C≡N stretch | 2140 - 2160 | Strong, Sharp |

| C-F | C-F stretch | 1000 - 1100 | Strong |

| -CH₂- | C-H stretch | 2850 - 2960 | Medium |

| -CH₂- | C-H bend | ~1465 | Medium |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be determined. For this compound (C₇H₁₂FNS), the expected exact mass would be calculated and compared to the experimentally determined value. This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum can also provide further structural information.

Chromatographic Separation and Quantitative Detection Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be the most suitable approach for purity assessment and for monitoring the progress of its synthesis.

The optimization of an HPLC method involves the careful selection of the stationary phase (column), mobile phase composition, flow rate, and detector. A C18 column is a common choice for the separation of moderately polar organic molecules like this compound. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the target compound and the separation from any potential impurities.

Detection can be achieved using a UV detector, as the thiocyanate group exhibits some UV absorbance, typically at lower wavelengths (around 210-220 nm). For more sensitive and selective detection, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed. The retention time of the compound under optimized conditions would be a key parameter for its identification, while the peak area would be used for quantification to determine its purity.

Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 215 nm |

| Injection Volume | 10 µL |

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC analysis. GC is particularly useful for determining the purity of the final product and for analyzing any volatile byproducts from the synthesis.

The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase, would be a suitable starting point. The oven temperature program would need to be optimized to ensure that this compound is eluted with a good peak shape and is well-separated from other components in the sample.

A Flame Ionization Detector (FID) is a common and robust detector for the analysis of organic compounds and would be suitable for the quantification of this compound. For more definitive identification, a mass spectrometer can be coupled to the GC (GC-MS). This would allow for the confirmation of the compound's identity based on its mass spectrum and retention time.

Hypothetical GC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

Future Directions and Emerging Research Avenues for 6 Fluorohexyl Thiocyanate

Development of Sustainable and Green Synthetic Routes for 6-Fluorohexyl Thiocyanate (B1210189)

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 6-fluorohexyl thiocyanate, research is actively pursuing greener routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents compared to traditional methods.

Current efforts in the sustainable synthesis of organic thiocyanates, which can be applied to this compound, focus on several key areas. One promising approach involves the use of non-toxic and readily available thiocyanating agents. For instance, the substitution of highly toxic cyanating agents with safer alternatives like potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) in combination with environmentally friendly oxidizing agents is a significant step forward.

Furthermore, the exploration of alternative energy sources to drive the synthesis is a key aspect of green chemistry. The use of microwave irradiation and ultrasonication are being investigated to accelerate reaction times and improve energy efficiency in the synthesis of alkyl thiocyanates. Photocatalysis, harnessing visible light to drive chemical reactions, also presents a powerful tool for the green synthesis of these compounds.

Solvent selection is another critical factor in developing sustainable synthetic processes. The replacement of volatile and hazardous organic solvents with greener alternatives such as water, ionic liquids, or even solvent-free reaction conditions is a major focus. These approaches not only reduce the environmental impact but can also simplify product purification processes.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Alkyl Thiocyanates

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Thiocyanating Agent | Often involves toxic cyanide salts or cyanogen (B1215507) halides. | Utilizes safer salts like KSCN or NH₄SCN. |

| Solvent | Typically uses volatile and hazardous organic solvents (e.g., halogenated hydrocarbons). | Employs water, ionic liquids, or solvent-free conditions. |

| Energy Source | Conventional heating (oil baths, heating mantles). | Microwave irradiation, ultrasonication, visible-light photocatalysis. |

| Byproducts | Can generate significant amounts of toxic waste. | Aims for higher atom economy and less hazardous byproducts. |

| Reaction Conditions | Often requires harsh conditions (high temperatures, strong acids/bases). | Milder reaction conditions, often at room temperature. |

The development of catalytic systems that can efficiently promote the thiocyanation of 6-fluoro-1-haloalkanes is another active area of research. The use of transition metal catalysts or organocatalysts can lead to higher yields, improved selectivity, and the ability to perform reactions under milder conditions, all of which contribute to a more sustainable process.

Exploration of Novel Catalytic Transformations Involving the Fluorohexyl Thiocyanate Moiety

The thiocyanate group is a versatile functional group that can be transformed into a variety of other sulfur-containing moieties, making this compound a valuable synthetic intermediate. Research in this area is focused on discovering new catalytic methods to unlock the synthetic potential of the fluorohexyl thiocyanate moiety.

One key area of exploration is the catalytic conversion of the thiocyanate group into thiols, sulfides, and disulfides. These sulfur-containing compounds have a wide range of applications in materials science, pharmaceuticals, and agrochemicals. Developing selective and efficient catalytic methods for these transformations is a major goal. For example, the reduction of the thiocyanate to the corresponding thiol can be achieved using various reducing agents, and the development of catalytic hydrogenation methods would represent a greener alternative.

Furthermore, the carbon-sulfur bond of the thiocyanate can be a site for catalytic cross-coupling reactions. This would allow for the introduction of the 6-fluorohexylthio group onto a variety of other molecular scaffolds, opening up possibilities for the synthesis of complex molecules with tailored properties. The development of catalysts, for instance based on palladium or nickel, that can mediate such coupling reactions is a significant research direction.

The reactivity of the cyano group within the thiocyanate moiety is also a subject of investigation. Catalytic hydration of the nitrile to an amide or its reduction to an amine would provide access to new classes of fluorinated compounds with potentially interesting biological activities.

Table 2: Potential Catalytic Transformations of the this compound Moiety

| Transformation | Product Functional Group | Potential Catalyst Type |

| Reduction | Thiol (-SH) | Transition metal hydrides, catalytic hydrogenation. |

| Hydrolysis | Thiocarbamate (-S-CO-NH₂) | Acid or base catalysis. |

| Cyclization Reactions | Heterocyclic compounds (e.g., thiazoles) | Transition metal complexes. |

| Cross-Coupling Reactions | Sulfides (-S-R) | Palladium, nickel, or copper catalysts. |

| Addition Reactions | Various functionalized products | Lewis or Brønsted acids. |

The unique properties of the fluorine atoms in the hexyl chain can also influence the reactivity of the thiocyanate group. Researchers are interested in understanding how the electron-withdrawing nature of fluorine affects the catalytic transformations of the molecule, potentially leading to novel and selective reactions that are not observed in their non-fluorinated analogues.

Advanced Computational Modeling for Structure-Activity Relationship Prediction in Novel Applications

Computational modeling has become an indispensable tool in modern chemical research, enabling scientists to predict the properties and reactivity of molecules and to design new compounds with desired functionalities. For this compound, advanced computational methods are being employed to predict its structure-activity relationships (SAR) for a range of potential applications.

One of the primary uses of computational modeling in this context is to predict the biological activity of this compound and its derivatives. By using techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can build mathematical models that correlate the structural features of a molecule with its biological effect. These models can then be used to virtually screen large libraries of related compounds to identify those with the highest potential for a specific application, such as in drug discovery or agrochemical development.

Molecular docking simulations are another powerful computational tool being applied to this compound. These simulations can predict how the molecule might bind to the active site of a specific protein or enzyme. This information is crucial for understanding its mechanism of action and for designing more potent and selective analogues.

Density Functional Theory (DFT) calculations are being used to investigate the electronic structure and reactivity of this compound. These calculations can provide insights into the molecule's stability, its preferred conformations, and the mechanisms of its reactions. This fundamental understanding is essential for designing new catalytic transformations and for predicting the material properties of polymers or other materials derived from this compound.

Table 3: Application of Computational Modeling in the Study of this compound

| Computational Method | Information Gained | Potential Application |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular structure and biological activity. | Prediction of toxicity, efficacy in drug and agrochemical design. |

| Molecular Docking | Binding affinity and orientation in a biological target. | Virtual screening for drug candidates, understanding mechanism of action. |

| Density Functional Theory (DFT) | Electronic structure, reactivity, reaction mechanisms. | Guiding the development of new synthetic routes and catalytic reactions. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior and conformational changes over time. | Understanding interactions with biological membranes or material interfaces. |

By combining the insights gained from these different computational approaches, researchers can build a comprehensive understanding of the structure-property-activity landscape of this compound and its derivatives. This knowledge-driven approach will accelerate the discovery and development of new applications for this promising fluorinated compound.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 6-Fluorohexyl thiocyanate, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 6-fluorohexyl halides (e.g., bromide or iodide) and thiocyanate salts (e.g., KSCN or NaSCN) in polar aprotic solvents like acetonitrile under reflux. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Reproducibility requires strict control of reaction time (12-24 hours), temperature (60-80°C), and stoichiometric ratios (1:1.2 halide:thiocyanate). Characterization via H/F NMR and IR spectroscopy validates structure, while HPLC (C18 column, UV detection at 220 nm) confirms purity (>95%) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to light, humidity (40-80% RH), and temperatures (4°C, 25°C, 40°C) over 30 days. Monitor degradation products using LC-MS and compare with fresh samples. Quantify stability via peak area retention in HPLC. For long-term storage, recommend anhydrous conditions, amber vials, and -20°C environments, referencing TCI America’s guidelines on thiocyanate storage .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 230 nm) or LC-MS/MS for trace analysis. Validate the method via spike-and-recovery tests (e.g., 90-110% recovery rates) and calibration curves (R > 0.99). For matrices with interferents (e.g., biological samples), employ solid-phase extraction (C18 cartridges) prior to analysis .

Advanced Research Questions

Q. How can conflicting data on the solvent-dependent reactivity of this compound be systematically resolved?

- Methodological Answer : Apply global data analysis tools (e.g., ReactLab Equilibria) to model reaction kinetics across solvents (e.g., DMSO, THF, water). Perform multivariate ANOVA to identify solvent parameters (polarity, dielectric constant) significantly affecting reactivity. Validate hypotheses with stopped-flow techniques to capture transient intermediates, as demonstrated in iron(III) thiocyanate equilibrium studies .

Q. What role does the fluorine substituent play in modulating the thiocyanate group’s hydrogen-bonding interactions in crystal structures?

- Methodological Answer : Conduct X-ray crystallography to compare packing motifs of this compound with non-fluorinated analogs. Use Hirshfeld surface analysis to quantify interactions (e.g., C-F⋯S vs. N-H⋯S). Computational studies (DFT) can elucidate electronic effects of fluorine on thiocyanate’s electrostatic potential, referencing methodologies from crystal structure analyses of related thiocyanate salts .

Q. What statistical approaches are recommended for reconciling discrepancies in thermodynamic stability data across studies?

- Methodological Answer :

- Step 1 : Perform meta-analysis of published stability constants (e.g., log K values), accounting for ionic strength and temperature variations.

- Step 2 : Use independent t-tests or SNK tests to compare means between datasets (α = 0.05).

- Step 3 : Apply error propagation models to quantify uncertainties in measurement techniques (e.g., UV-Vis vs. potentiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.